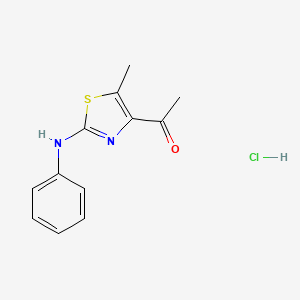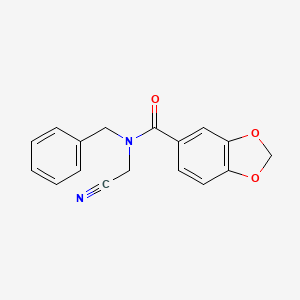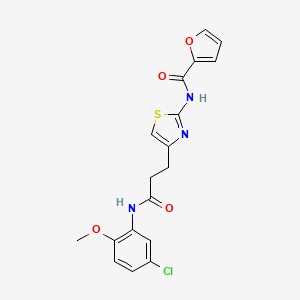![molecular formula C25H24N2O5 B2469347 [1-[(1-Cyanocyclohexyl)amino]-1-oxopropan-2-yl] 4-(2-oxo-2-phenylacetyl)benzoate CAS No. 878086-67-0](/img/structure/B2469347.png)
[1-[(1-Cyanocyclohexyl)amino]-1-oxopropan-2-yl] 4-(2-oxo-2-phenylacetyl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1-[(1-Cyanocyclohexyl)amino]-1-oxopropan-2-yl] 4-(2-oxo-2-phenylacetyl)benzoate, also known as CX-5461, is a small molecule inhibitor that targets RNA polymerase I transcription. CX-5461 has been shown to have potential therapeutic effects in cancer treatment, particularly in hematological malignancies.
Mécanisme D'action
[1-[(1-Cyanocyclohexyl)amino]-1-oxopropan-2-yl] 4-(2-oxo-2-phenylacetyl)benzoate targets RNA polymerase I transcription by binding to the DNA template and inhibiting the activity of RNA polymerase I. This leads to the disruption of ribosome biogenesis and the accumulation of DNA damage, ultimately resulting in cell death. This compound has been shown to have a high affinity for G-quadruplex DNA structures, which are commonly found in the promoter regions of ribosomal DNA genes.
Biochemical and physiological effects:
This compound has been shown to induce DNA damage and cell death in cancer cells, while sparing normal cells. This compound has also been shown to enhance the sensitivity of cancer cells to other chemotherapy agents. This compound has been shown to have a high affinity for G-quadruplex DNA structures, which are commonly found in the promoter regions of ribosomal DNA genes. This compound has also been shown to inhibit the growth of cancer stem cells, which are thought to be responsible for cancer recurrence and resistance to chemotherapy.
Avantages Et Limitations Des Expériences En Laboratoire
[1-[(1-Cyanocyclohexyl)amino]-1-oxopropan-2-yl] 4-(2-oxo-2-phenylacetyl)benzoate has several advantages for lab experiments, including its high selectivity for cancer cells with high levels of RNA polymerase I transcription, its ability to induce DNA damage and cell death in cancer cells, and its ability to enhance the sensitivity of cancer cells to other chemotherapy agents. However, this compound also has several limitations, including its potential toxicity to normal cells, its limited efficacy in solid tumors, and its potential for drug resistance.
Orientations Futures
There are several future directions for research on [1-[(1-Cyanocyclohexyl)amino]-1-oxopropan-2-yl] 4-(2-oxo-2-phenylacetyl)benzoate, including the development of more potent and selective analogs, the identification of biomarkers for patient selection, the exploration of combination therapies with other chemotherapy agents, and the investigation of this compound in other cancer types. This compound may also have potential therapeutic applications in other diseases, such as viral infections and genetic disorders. Further research is needed to fully understand the potential of this compound in cancer treatment and other diseases.
Méthodes De Synthèse
The synthesis of [1-[(1-Cyanocyclohexyl)amino]-1-oxopropan-2-yl] 4-(2-oxo-2-phenylacetyl)benzoate involves a series of chemical reactions, including the coupling of 4-(2-oxo-2-phenylacetyl)benzoic acid with N-methylmorpholine, followed by the addition of 1-cyanocyclohexylamine and isobutyl chloroformate. The resulting intermediate is then treated with lithium diisopropylamide and methyl chloroformate to obtain this compound. The synthesis method has been optimized to improve the yield and purity of this compound.
Applications De Recherche Scientifique
[1-[(1-Cyanocyclohexyl)amino]-1-oxopropan-2-yl] 4-(2-oxo-2-phenylacetyl)benzoate has been extensively studied for its potential therapeutic effects in cancer treatment. In particular, this compound has been shown to selectively target cancer cells with high levels of RNA polymerase I transcription, which is commonly observed in hematological malignancies. This compound has been shown to induce DNA damage and cell death in cancer cells, while sparing normal cells. This compound has also been shown to enhance the sensitivity of cancer cells to other chemotherapy agents.
Propriétés
IUPAC Name |
[1-[(1-cyanocyclohexyl)amino]-1-oxopropan-2-yl] 4-(2-oxo-2-phenylacetyl)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O5/c1-17(23(30)27-25(16-26)14-6-3-7-15-25)32-24(31)20-12-10-19(11-13-20)22(29)21(28)18-8-4-2-5-9-18/h2,4-5,8-13,17H,3,6-7,14-15H2,1H3,(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOLLSUZMIQHRCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1(CCCCC1)C#N)OC(=O)C2=CC=C(C=C2)C(=O)C(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(3,4-Dichlorophenyl)-2,6a-dihydrothieno[2,3-d][1,2]oxazole 4,4-dioxide](/img/structure/B2469264.png)


![1-[3-(3,5-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2469268.png)



![N1-(sec-butyl)-N2-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2469277.png)



![N-(3-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-oxopropyl)-3-methylbenzenesulfonamide](/img/structure/B2469284.png)
![Methyl 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]propanoate](/img/structure/B2469285.png)
